molecular formula C24H30O6Si B14900194 2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

Cat. No.: B14900194
M. Wt: 442.6 g/mol
InChI Key: PSHWUNAFFRCQOJ-UHFFFAOYSA-N
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Description

2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one typically involves multiple steps, including the protection of hydroxyl groups, formation of carbon-carbon double bonds, and introduction of silyl protecting groups. Common reagents used in these reactions include tert-butyldimethylsilyl chloride, base catalysts, and various solvents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound or its derivatives exhibit bioactivity.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one
  • 2-(2-Methoxyphenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

Uniqueness

The presence of the tert-butyldimethylsilyl group in 2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one makes it unique compared to similar compounds. This group can provide steric protection and influence the compound’s reactivity and stability.

Properties

Molecular Formula

C24H30O6Si

Molecular Weight

442.6 g/mol

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]-1-(4,6-dimethoxy-1,3-benzodioxol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C24H30O6Si/c1-15(16-11-9-10-12-17(16)30-31(7,8)24(2,3)4)21(25)20-18(26-5)13-19-22(23(20)27-6)29-14-28-19/h9-13H,1,14H2,2-8H3

InChI Key

PSHWUNAFFRCQOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C(=C)C(=O)C2=C(C=C3C(=C2OC)OCO3)OC

Origin of Product

United States

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